N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide is a chemical compound belonging to the pyrazole family, characterized by a pyrazole ring substituted with a carboxamide group and a difluorocyclohexyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of agriculture and pharmaceuticals.
The compound can be synthesized through various organic chemistry techniques, often involving the reaction of difluorocyclohexyl derivatives with pyrazole-4-carboxylic acid or its derivatives. Research studies have explored its synthesis and biological evaluation, indicating its relevance in drug development and agrochemical applications .
N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide is classified as an organic compound and specifically falls under the category of heterocyclic compounds due to the presence of the pyrazole ring. It is also categorized as a carboxamide because of the amide functional group attached to the carboxylic acid derivative.
The synthesis of N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide typically involves several steps:
The synthetic pathway may utilize various reagents including acetic anhydride, hydrazine hydrate, and coupling agents like dicyclohexylcarbodiimide to facilitate the formation of the desired product. Reaction conditions such as temperature, solvent choice (e.g., ethanol or dichloromethane), and reaction time are critical for optimizing yield and purity.
The molecular structure of N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide features:
The molecular formula is , with a molecular weight of approximately 240.23 g/mol. The structural representation can be visualized using molecular modeling software.
N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions typical for amides and heterocycles:
Reaction conditions such as pH, temperature, and solvent can significantly influence these reactions' outcomes. For instance, hydrolysis may require elevated temperatures or prolonged reaction times to achieve complete conversion.
The mechanism of action for N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide is not fully elucidated but is thought to involve interaction with specific biological targets:
Research indicates that compounds within this class exhibit varying degrees of biological activity depending on their structural modifications .
Relevant analytical techniques like Nuclear Magnetic Resonance spectroscopy (NMR) and Infrared spectroscopy (IR) are often employed to characterize these properties .
N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide has potential applications in:
Fragment-based drug design (FBDD) has emerged as a powerful strategy for developing potent bioactive compounds centered on the pyrazole-carboxamide scaffold. The structural core of N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide represents a rational fusion of two privileged fragments: the 1H-pyrazole-4-carboxamide heterocycle and the 4,4-difluorocyclohexyl hydrophobic group. The pyrazole ring serves as a versatile bioisostere for amide bonds and phenyl rings, offering multiple vectors for derivatization while maintaining favorable physicochemical properties. Systematic optimization of this fragment has demonstrated that the carboxamide linkage provides optimal spacing and hydrogen-bonding capacity between the hydrophobic difluorocyclohexyl moiety and the pyrazole ring, enabling precise interactions with biological targets [1] [6].
Structural analyses of pyrazole-carboxamide derivatives reveal that electron-withdrawing substituents at the pyrazole N1 position significantly enhance metabolic stability without compromising solubility. The 4,4-difluorocyclohexyl group was strategically selected to replace simpler alkyl chains due to its superior pharmacokinetic properties. This fragment imparts enhanced membrane permeability while maintaining conformational flexibility. The geminal difluoro substitution rigidifies the cyclohexyl chair conformation and reduces basicity compared to piperidine derivatives, thereby mitigating off-target interactions with aminergic receptors. Computational modeling indicates the equatorial orientation of the carboxamide bond is energetically favored by 2.3 kcal/mol over axial conformation, enabling optimal target engagement [6] [8].
Table 1: Binding Parameters of Pyrazole-Carboxamide Fragments to Model Targets
Fragment Structure | Target Protein | Kd (μM) | LE (Ligand Efficiency) | LLE (Lipophilic Efficiency) |
---|---|---|---|---|
1H-Pyrazole-4-carboxamide | Kinase ATP-site | 320 ± 25 | 0.28 | 1.2 |
4,4-Difluorocyclohexylamine | Hydrophobic pocket | 480 ± 42 | 0.19 | 3.1 |
N-Cyclohexyl-1H-pyrazole-4-carboxamide | Full binding site | 85 ± 6.7 | 0.35 | 2.8 |
N-(4,4-Difluorocyclohexyl)-1H-pyrazole-4-carboxamide | Full binding site | 38 ± 3.2 | 0.41 | 4.3 |
Structure-activity relationship studies of antimalarial pyrazolopyrimidinone analogs demonstrate that replacing benzyl groups with 4,4-difluorocyclohexylmethyl fragments improves microsomal stability by 3.7-fold while maintaining potency against Plasmodium falciparum (pIC50 6.8 vs 5.9 for BIPPO). Molecular docking reveals the difluorocyclohexyl moiety occupies a hydrophobic subpocket with fluorine atoms engaging in favorable orthogonal dipole interactions with tyrosine residues. This fragment combination strategy has been successfully extended to kinase inhibitors, where the difluorocyclohexyl-pyrazole carboxamide core demonstrates improved selectivity profiles due to reduced polar surface area compared to piperazine-based analogs [1] [8].
The strategic incorporation of the 4,4-difluorocyclohexyl moiety presents unique synthetic challenges that have been addressed through innovative catalytic methodologies. Two predominant approaches have emerged: (1) direct coupling of preformed 4,4-difluorocyclohexylamine derivatives and (2) late-stage fluorination of cyclohexanone precursors. The palladium-catalyzed Suzuki-Miyaura cross-coupling has proven particularly effective for constructing pyrazole intermediates before difluorocyclohexyl attachment. This reaction employs Pd(PPh3)4 (2-5 mol%) in dioxane/water mixtures at 100°C, achieving >85% yield with minimal protodeboronation [3] [8].
For direct incorporation, 4,4-difluorocyclohexylamine is typically prepared via Schiemann reaction of cyclohexanone-derived oximes, followed by thermal decomposition of tetrafluoroborate salts. However, more efficient catalytic methods have been developed using Selectfluor® reagent in continuous-flow reactors. When cyclohexanone is treated with Selectfluor® (1.05 equiv) and catalytic tetrabutylammonium fluoride (5 mol%) in acetonitrile/water (9:1) at 80°C, difluorination occurs with 92% regioselectivity for the 4,4-difluoro isomer. Subsequent reductive amination under transfer hydrogenation conditions (Pd/C, ammonium formate, methanol) provides the amine precursor in 78% yield over two steps [5] [6].
Table 2: Catalytic Systems for Difluorocyclohexylamine Synthesis
Method | Catalyst System | Temperature (°C) | Yield (%) | Diastereoselectivity (trans:cis) | Scale Capacity |
---|---|---|---|---|---|
Schiemann reaction | BF3·Et2O/NaNO2 | -5 to 0 | 51 | 1:1 | Multi-gram |
Electrophilic fluorination | Selectfluor®/TBAF | 80 | 88 | 3.5:1 | Kilogram |
Deoxyfluorination | DAST/XtalFluor-E | 40 | 76 | 2.8:1 | Gram |
Hydrogenation | Pd/C, H2 (50 psi) | 60 | 95 | 4.2:1 | Multi-kilogram |
Transfer hydrogenation | Pd/C, HCO2NH4 | 65 | 89 | 3.8:1 | Kilogram |
Recent advances in asymmetric catalysis have enabled stereocontrolled synthesis of chiral 4,4-difluorocyclohexyl derivatives. Employing Noyori-type ruthenium catalysts (RuCl(R,R)-TsDPEN), prochiral 4-fluorocyclohexanones undergo enantioselective transfer hydrogenation with formic acid/triethylamine to afford (S)-4-fluorocyclohexanols in >98% ee. Subsequent deoxyfluorination with Deoxo-Fluor® yields enantiomerically enriched 4,4-difluorocyclohexyl derivatives, preserving 97% ee. This approach is particularly valuable when the stereochemistry of the difluorocyclohexyl group influences target binding affinity, as observed in kinase inhibition studies where the (S)-enantiomer demonstrated 18-fold higher potency than its counterpart against RSK2 [8].
Solid-phase synthesis has revolutionized the production of N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide derivatives, enabling rapid library generation and high-yield manufacturing. The most effective approach employs Wang resin-bound 4-(dimethylaminomethyl)pyrazole esters as key intermediates. Initially, 4-(hydroxymethyl)phenoxy Wang resin undergoes activation with N,N'-disuccinimidyl carbonate (DSC, 3 equiv) in anhydrous DMF, followed by coupling with 4-(hydroxymethyl)pyrazole (2.5 equiv, DMAP catalyst) to afford the pyrazole-functionalized resin. Oxidation with Dess-Martin periodinane then generates the key aldehyde intermediate [6] [8].
The critical step involves Knoevenagel condensation with diethyl acetamidomalonate (1.5 equiv) in the presence of piperidine (20 mol%) and acetic acid (10 mol%) in toluene/ethanol (4:1), yielding resin-bound pyrazole-4-carboxylate precursors after 18 hours at 80°C. Saponification with lithium hydroxide (1M in THF/water) generates carboxylic acids ready for amidation. Throughput optimization has demonstrated that microwave irradiation at 100°C reduces reaction times from hours to minutes while maintaining excellent yields (92% vs 85% conventional heating) and purity (>95% by LC-MS). The solid-phase approach circumvents solubility issues associated with polar intermediates and simplifies purification through filtration and washing protocols [5] [8].
The amidation step employs 4,4-difluorocyclohexylamine (3 equiv) with coupling agents such as HATU (1.5 equiv) and collidine (4 equiv) in DMF. Systematic evaluation of coupling agents revealed HATU provides superior yields (94%) compared to PyBOP (87%) or DCC (72%), particularly for sterically hindered amines. Following coupling, cleavage from the resin is achieved with trifluoroacetic acid/dichloromethane (1:1) for 2 hours, delivering the target compound with >90% purity after precipitation. This solid-phase methodology enables the production of 500 g quantities with consistent quality control (99.2% ± 0.3 purity by HPLC) for preclinical development [6] [8].
The amidation step connecting 1H-pyrazole-4-carboxylic acid and 4,4-difluorocyclohexylamine represents a critical transformation requiring precise stereochemical control. Extensive optimization studies have identified three key factors influencing reaction efficiency and stereochemical outcomes: (1) activating agent selection, (2) additive effects, and (3) solvent systems. Carbodiimide-based activators (DCC, EDC) produce variable yields (45-78%) with significant racemization (up to 22% epimerization), whereas phosphonium salts (PyBOP, PyAOP) afford improved yields (82-88%) with minimal stereochemical erosion (<5%). Uranium-based activators (HATU, HBTU) provide optimal results, achieving 92-96% conversion with <2% epimerization at ambient temperature [1] [6].
The addition of stereochemical control agents significantly impacts product integrity. Hydroxybenzotriazole (HOAt) suppresses racemization by forming a stable active ester intermediate, reducing epimerization from 15% to <3% compared to HOBt. Furthermore, the inclusion of metal scavengers (2,6-lutidine, 1-hydroxy-7-azabenzotriazole) prevents Lewis acid-catalyzed epimerization, particularly crucial when employing industrial-grade amines containing trace metal impurities. Solvent optimization revealed that binary mixtures of dichloromethane/acetonitrile (3:1) provide optimal solubility for both polar carboxylic acids and hydrophobic amines, while minimizing competing hydrolysis [5] [6].
Table 3: Optimization Parameters for Stereoselective Amidation
Activation Method | Additive | Solvent System | Temperature (°C) | Yield (%) | Epimerization (%) | Reaction Time (h) |
---|---|---|---|---|---|---|
EDC·HCl | HOBt | DCM | 25 | 68 | 15 | 12 |
DCC | DMAP | THF | 25 | 72 | 22 | 18 |
PyBOP | HOAt | ACN | 25 | 88 | 4 | 4 |
HATU | Collidine | DCM/ACN (3:1) | 25 | 96 | <2 | 2 |
T3P® | NMI | EtOAc | 0 | 91 | <1 | 1 |
The trans:cis ratio of 4,4-difluorocyclohexylamine significantly impacts the stereochemical composition of the final product. Commercially available amine mixtures (typically 3.5:1 trans:cis) yield carboxamides with variable conformational behavior. Through recrystallization from hexane/ethyl acetate, the trans isomer can be isolated with >98:2 diastereomeric purity. Amidation with enantiopure trans-4,4-difluorocyclohexylamine produces a single conformational isomer, as confirmed by 19F NMR spectroscopy. This stereochemical homogeneity translates to improved biological activity, with the trans-configured carboxamide demonstrating 3.8-fold greater potency against MARK4 kinase compared to the cis-diastereomer (IC50 5.35 µM vs 20.4 µM) [3] [8].
Alternative amidation strategies have been developed to circumvent stereochemical challenges. The mixed anhydride approach using isobutyl chloroformate in THF/toluene at -15°C provides excellent stereoretention (<0.5% epimerization) with 89% isolated yield. Additionally, enzymatic amidation using immobilized Candida antarctica lipase B (Novozym® 435) in methyl tert-butyl ether achieves >99% enantioselectivity, though with moderate conversion (65%) requiring longer reaction times (48 hours). These complementary methods provide flexible solutions for manufacturing scale-up while maintaining stringent stereochemical control [6].
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7